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Compound Name: 5-Bromo-2-isopropoxyaniline

Cat. No.: B1517551 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-Bromo-2-isopropoxyaniline, a key intermediate

in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal

chemists, and professionals in pharmaceutical development, this document moves beyond a

simple data sheet to offer insights into the compound's structural features, reactivity, and

strategic applications. We will explore the causality behind its chemical behavior and its utility

as a versatile building block for complex molecular architectures.

Molecular Identity and Structural Characteristics
5-Bromo-2-isopropoxyaniline (CAS No. 1019442-22-8) is a substituted aniline derivative

featuring a bromine atom and an isopropoxy group on the benzene ring.[1] These substitutions

create a unique electronic and steric environment that dictates its reactivity and utility.

The fundamental structure is visualized below. The ortho-isopropoxy and para-bromo

substituents relative to the amine group are key to its chemical personality.
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Caption: Chemical structure of 5-Bromo-2-isopropoxyaniline.

Table 1: Core Compound Identifiers
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Identifier Value Source

CAS Number 1019442-22-8 [1]

Molecular Formula C₉H₁₂BrNO [1][2]

Molecular Weight 230.10 g/mol [1]

IUPAC Name
5-bromo-2-(propan-2-

yloxy)aniline
[1]

Canonical SMILES
CC(C)OC1=C(C=C(C=C1)Br)

N
[1][2]

InChI

InChI=1S/C9H12BrNO/c1-

6(2)12-9-4-3-7(10)5-8(9)11/h3-

6H,11H2,1-2H3

[1][2]

| InChIKey | ZLBJGAIDWQCWTD-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties
The physical properties of 5-Bromo-2-isopropoxyaniline are a direct consequence of its

molecular structure. The presence of the amine and ether groups allows for hydrogen bonding,

while the overall structure contributes to a moderate degree of lipophilicity, a critical parameter

in drug design.

Table 2: Key Physicochemical Data

Property Value Source

Boiling Point
296.3 ± 20.0 °C at 760
mmHg

[1]

Density 1.4 ± 0.1 g/cm³ [1]

Predicted pKa 4.48 ± 0.11 [3]

| Predicted XlogP | 2.7 |[2] |
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Solubility & Storage: While specific solubility data is limited, its structure suggests solubility in

common organic solvents like dichloromethane, ethyl acetate, and methanol. Due to the

aniline moiety's sensitivity to oxidation and light, it is recommended to store the compound in

a dark place under an inert atmosphere at room temperature.[3]

Spectroscopic Profile: A Structural Verification
Protocol
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

The following sections describe the expected spectral characteristics, providing a self-validating

system for researchers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

each type of proton. The three aromatic protons will appear as multiplets or doublets in the

aromatic region (approx. 6.5-7.5 ppm). The methine proton (-CH) of the isopropoxy group

would present as a septet around 4.5 ppm, while the six equivalent methyl protons (-CH₃)

would appear as a doublet further upfield, near 1.3 ppm. The amine (-NH₂) protons typically

appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals

corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in

the 110-150 ppm range, with the carbon attached to the oxygen appearing most downfield.

The methine and methyl carbons of the isopropoxy group will have characteristic shifts

around 70 ppm and 22 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

[4]

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will result

in two characteristic bands in the 3300-3500 cm⁻¹ region.[5]

C-H Stretching: Aromatic and aliphatic C-H stretches will be observed just above and

below 3000 cm⁻¹, respectively.

C-O-C Stretching: A strong, characteristic band for the alkyl aryl ether linkage is expected

around 1200-1250 cm⁻¹.
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C-Br Stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, can be

attributed to the carbon-bromine bond.

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak

[M]⁺. Crucially, due to the presence of bromine, there will be a distinctive isotopic pattern

with two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the ⁷⁹Br and

⁸¹Br isotopes.

Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 5-Bromo-2-isopropoxyaniline is crucial for its

effective use as a chemical intermediate.

Plausible Synthetic Workflow
A common strategy for synthesizing substituted anilines involves a multi-step process starting

from commercially available precursors. One logical pathway involves the protection of an

aminophenol, followed by etherification, bromination, and deprotection, or a sequence of

nitration, bromination, etherification, and reduction.[6]

2-Amino-4-bromophenol Isopropylation
(e.g., 2-bromopropane, K₂CO₃)

Williamson Ether
Synthesis 5-Bromo-2-isopropoxyaniline

Click to download full resolution via product page

Caption: A plausible synthetic route to 5-Bromo-2-isopropoxyaniline.

Experimental Protocol Insight (Williamson Ether Synthesis):

Rationale: The synthesis leverages the nucleophilic character of the phenoxide ion, formed

by deprotonating 2-Amino-4-bromophenol with a mild base like potassium carbonate

(K₂CO₃). The choice of a non-nucleophilic base is critical to avoid side reactions with the

electrophile.

Execution: The aminophenol is dissolved in a polar aprotic solvent (e.g., acetone or DMF).

K₂CO₃ is added to generate the phenoxide in situ.
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Reaction: 2-bromopropane is added, and the mixture is heated to reflux. The phenoxide

displaces the bromide in an Sₙ2 reaction to form the isopropoxy ether linkage.

Workup: After the reaction is complete, an aqueous workup removes inorganic salts, and the

product is extracted with an organic solvent. Purification is typically achieved by column

chromatography.

Core Chemical Reactivity
The reactivity of the aromatic ring is governed by the interplay of its three substituents. The

amino and isopropoxy groups are potent electron-donating groups that activate the ring

towards electrophilic substitution and direct incoming electrophiles to the ortho and para

positions. The bromine atom, while deactivating due to its inductive effect, also acts as an

ortho-, para-director.

This electronic profile makes the molecule a versatile substrate for further functionalization,

particularly in metal-catalyzed cross-coupling reactions.

Key Reactivity Pathways

5-Bromo-2-isopropoxyaniline

Suzuki Coupling
(Boronic Acid, Pd catalyst)

C-Br
Functionalization

Buchwald-Hartwig
Amination (Amine, Pd catalyst)

C-Br
Functionalization

Biaryl Product Di-aryl Amine Product

Click to download full resolution via product page

Caption: Common cross-coupling reactions utilizing the C-Br bond.
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Applications in Drug Discovery and Medicinal
Chemistry
5-Bromo-2-isopropoxyaniline is not merely a chemical curiosity; it is a strategically designed

building block for pharmaceutical development.

Scaffold for Bioactive Molecules: Substituted anilines are privileged structures found in a vast

array of approved drugs.[7] This molecule provides a pre-functionalized core, saving

synthetic steps and allowing for rapid diversification.

Handle for Library Synthesis: The bromine atom serves as a crucial attachment point for

palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.

This enables medicinal chemists to systematically introduce a wide variety of substituents at

this position, creating libraries of related compounds for structure-activity relationship (SAR)

studies. For instance, derivatives of bromo-substituted phenylpyrimidines have been

investigated as novel ULK1 inhibitors for cancer therapy, demonstrating the utility of this

chemical motif.[8]

Modulation of Physicochemical Properties: The isopropoxy group is often introduced to

enhance metabolic stability by blocking potential sites of oxidation. It also increases

lipophilicity (as indicated by the XlogP of 2.7), which can improve cell permeability and target

engagement, a key consideration for molecules designed to act on intracellular targets.[2][9]

Safety and Handling: A Trustworthy Protocol
As with all aniline derivatives, 5-Bromo-2-isopropoxyaniline should be handled with care in a

well-ventilated area or chemical fume hood.[10] While a specific Safety Data Sheet (SDS) is

not widely available, data from structurally related compounds suggest the following hazards

and precautions.[11][12][13]

GHS Hazard Statements: Likely to be classified as harmful if swallowed, toxic in contact with

skin, and causing skin and eye irritation.[10][11]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.[10][14]
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Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from light and oxidizing agents.[12][13]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[14]

Conclusion
5-Bromo-2-isopropoxyaniline is a high-value chemical intermediate whose utility is rooted in

the strategic placement of its functional groups. The interplay between the nucleophilic amine,

the sterically and electronically influential isopropoxy group, and the synthetically versatile

bromine atom makes it an invaluable tool for researchers in drug discovery. Its well-defined

physicochemical and spectroscopic properties, coupled with its predictable reactivity, provide a

reliable platform for the synthesis of novel, complex molecules with therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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